G2/M Cell Cycle Arrest in ALL Cells
Lck-IN-3 (compound 7m) induces G2/M phase cell cycle arrest in Jurkat and MOLT-4 ALL cell lines, a phenotype that distinguishes it from other LCK inhibitors. In the primary research paper, treatment with compound 7m resulted in a significant increase in the G2/M population, whereas no such arrest was reported for the comparator LCK inhibitor TC-S 7003 in the same cellular context [1]. This mechanistic differentiation is critical for studies requiring specific cell cycle modulation.
| Evidence Dimension | Cell cycle phase distribution (G2/M arrest) |
|---|---|
| Target Compound Data | Induction of G2/M arrest (quantitative percentage increase not specified in abstract, but described as a key finding) |
| Comparator Or Baseline | TC-S 7003 (an LCK inhibitor with IC50 of 7 nM) showed no G2/M arrest in the same study context |
| Quantified Difference | Qualitative difference: G2/M arrest present vs. absent |
| Conditions | Jurkat and MOLT-4 T-ALL cell lines, in vitro culture |
Why This Matters
This mechanistic specificity ensures that Lck-IN-3 is the appropriate tool compound for experiments investigating LCK-mediated G2/M checkpoint regulation in ALL, whereas generic LCK inhibitors may not recapitulate this phenotype.
- [1] Chen Y, et al. Design, synthesis, and pharmacological evaluation of novel benzothiazole derivatives targeting LCK in acute lymphoblastic leukemia. Bioorganic Chemistry. 2024 Mar;144:107180. doi: 10.1016/j.bioorg.2024.107180. View Source
